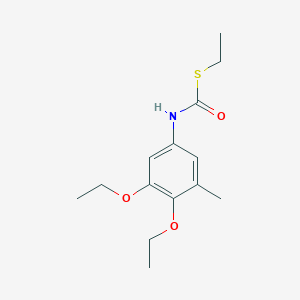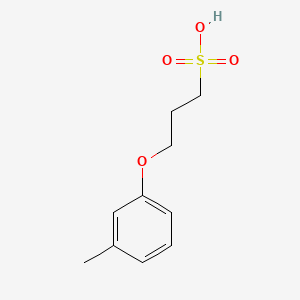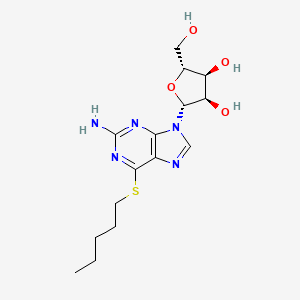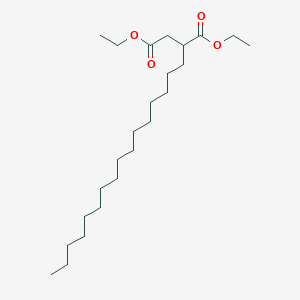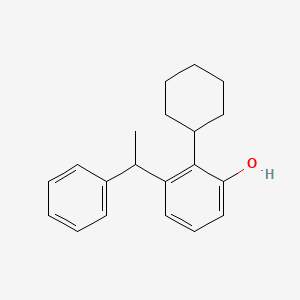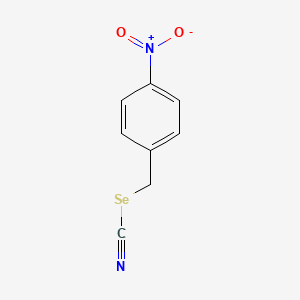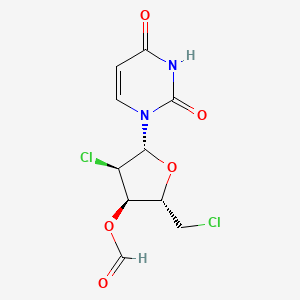
2',5'-Dichloro-2',5'-dideoxy-3'-O-formyluridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,5’-Dichloro-2’,5’-dideoxy-3’-O-formyluridine is a synthetic nucleoside analog. It is structurally related to uridine, a naturally occurring nucleoside, but with modifications that include the addition of chlorine atoms and the removal of hydroxyl groups at specific positions. These modifications confer unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Dichloro-2’,5’-dideoxy-3’-O-formyluridine typically involves multiple steps, starting from uridine. One common method involves the protection of the hydroxyl groups of uridine, followed by selective chlorination at the 2’ and 5’ positions. The formyl group is then introduced at the 3’ position through formylation reactions. The final product is obtained after deprotection of the hydroxyl groups.
Industrial Production Methods
Industrial production of 2’,5’-Dichloro-2’,5’-dideoxy-3’-O-formyluridine may involve similar synthetic routes but optimized for large-scale production. This includes the use of more efficient catalysts, solvents, and reaction conditions to increase yield and purity while reducing production costs and environmental impact.
化学反应分析
Types of Reactions
2’,5’-Dichloro-2’,5’-dideoxy-3’-O-formyluridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxyl group or reduced to a hydroxyl group.
Hydrolysis: The formyl group can be hydrolyzed to yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the formyl group.
Major Products Formed
Substitution Reactions: Products include various substituted uridine derivatives.
Oxidation and Reduction Reactions: Products include carboxylated or hydroxylated uridine derivatives.
Hydrolysis: The major product is the corresponding alcohol derivative of uridine.
科学研究应用
2’,5’-Dichloro-2’,5’-dideoxy-3’-O-formyluridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its effects on nucleic acid metabolism and its potential as a biochemical tool.
Medicine: Investigated for its antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.
Industry: Used in the development of pharmaceuticals and as a research chemical in various industrial applications.
作用机制
The mechanism of action of 2’,5’-Dichloro-2’,5’-dideoxy-3’-O-formyluridine involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis and function. The chlorine atoms and formyl group can interfere with base pairing and the overall stability of nucleic acids, leading to potential antiviral and anticancer effects. The compound may target specific enzymes involved in nucleic acid metabolism, further contributing to its biological activity.
相似化合物的比较
Similar Compounds
- 2’,5’-Dichloro-2’,5’-dideoxyuridine
- 3’-O-formyluridine
- 2’,5’-Dideoxyuridine
Uniqueness
2’,5’-Dichloro-2’,5’-dideoxy-3’-O-formyluridine is unique due to the combination of chlorine atoms and a formyl group at specific positions on the uridine molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
85254-38-2 |
|---|---|
分子式 |
C10H10Cl2N2O5 |
分子量 |
309.10 g/mol |
IUPAC 名称 |
[(2S,3R,4R,5R)-4-chloro-2-(chloromethyl)-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl] formate |
InChI |
InChI=1S/C10H10Cl2N2O5/c11-3-5-8(18-4-15)7(12)9(19-5)14-2-1-6(16)13-10(14)17/h1-2,4-5,7-9H,3H2,(H,13,16,17)/t5-,7-,8-,9-/m1/s1 |
InChI 键 |
SVWALSQZMIKPQE-ZOQUXTDFSA-N |
手性 SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CCl)OC=O)Cl |
规范 SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CCl)OC=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methoxybicyclo[2.2.1]hept-2-ene](/img/structure/B14404197.png)
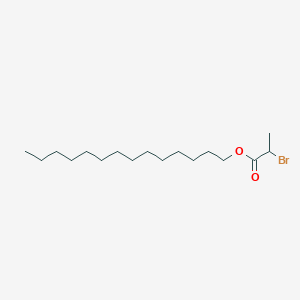

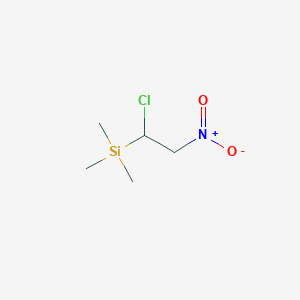
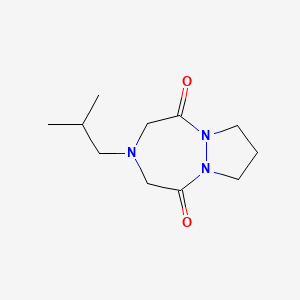

![6-Ethylidenebicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14404232.png)
